molecular formula C10H7Cl2N5O B13150435 N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide

N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide

Cat. No.: B13150435
M. Wt: 284.10 g/mol
InChI Key: LFWBXQYEWGFNDY-UHFFFAOYSA-N
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Description

N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide: is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an oxybenzimidamide group attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzimidamide. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . The reaction proceeds through the replacement of chlorine atoms by the benzimidamide group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Microwave irradiation has been employed to achieve higher yields and shorter reaction times compared to conventional methods . The use of microwave reactors allows for precise control of reaction parameters, leading to improved efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of triazine derivatives with amine groups, while oxidation and reduction reactions yield oxidized or reduced triazine derivatives, respectively .

Scientific Research Applications

Chemistry: In chemistry, N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that triazine derivatives exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents .

Medicine: In medicine, triazine derivatives, including this compound, have been explored for their potential as anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .

Industry: In the industrial sector, triazine derivatives are used as intermediates in the production of dyes, herbicides, and other agrochemicals. The compound’s stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

    4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

    N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzamide: A structurally similar compound with different substituents on the triazine ring.

    2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Another triazine derivative with multiple phenoxy groups.

Uniqueness: N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzimidamide group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7Cl2N5O

Molecular Weight

284.10 g/mol

IUPAC Name

N'-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzenecarboximidamide

InChI

InChI=1S/C10H7Cl2N5O/c11-8-14-9(12)16-10(15-8)18-17-7(13)6-4-2-1-3-5-6/h1-5H,(H2,13,17)

InChI Key

LFWBXQYEWGFNDY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC2=NC(=NC(=N2)Cl)Cl)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2=NC(=NC(=N2)Cl)Cl)N

Origin of Product

United States

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